4-(Trifluoromethoxy)aniline

Description

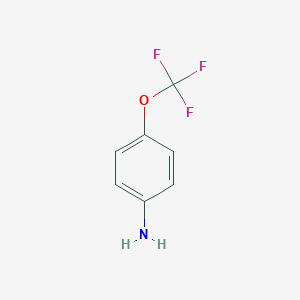

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJFOSLZQITUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196722 | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-82-5 | |

| Record name | 4-(Trifluoromethoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40L42CVF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)aniline, with the CAS number 461-82-5, is an organofluorine compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a trifluoromethoxy group (-OCF₃) attached to an aniline (B41778) ring, imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1] These characteristics make it a valuable building block and intermediate in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and advanced materials.[1][2][3][4][5][6] This guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 461-82-5 | [3][7][8] |

| Molecular Formula | C₇H₆F₃NO | [3][7][8][9] |

| Molecular Weight | 177.12 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 73-75 °C at 10 mmHg[7][10] | |

| 83 °C at 20.3 mmHg[3] | ||

| Density | 1.32 g/mL at 20 °C[7][10] | |

| Refractive Index | n20/D 1.463 | [7][10] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [1][7][11] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, acetone, chloroform, and ethyl acetate.[7][12][13] | |

| pKa | 3.75 ± 0.10 (Predicted) | [7][13] |

Table 2: Spectroscopic Data

| Spectrum Type | Details | Reference |

| ¹H NMR | Spectrum available and conforms to the structure. | [14][15][16] |

| ¹³C NMR | Spectrum available. | [17] |

| Mass Spectrometry | Spectrum available. | [17] |

| Infrared (IR) | Spectrum available. | [17] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in various fields. Several synthetic routes have been developed, with a common method involving the reduction of 4-trifluoromethoxynitrobenzene.

Experimental Protocol: Synthesis via Reduction of 4-Trifluoromethoxynitrobenzene

This protocol is based on a process described for industrial-scale production, which is noted for being simple, easy to handle, and viable for large-scale manufacturing.

Reaction Scheme:

4-Trifluoromethoxynitrobenzene → this compound

Reagents and Equipment:

-

4-Trifluoromethoxynitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction vessel with mechanical stirring and temperature control

-

Standard laboratory glassware for workup and extraction

Procedure:

-

To a reaction vessel, add 4-trifluoromethoxynitrobenzene (1 part by weight), iron powder (0.9 parts by weight), and methanol (3.9 parts by volume).

-

While stirring, add concentrated HCl (0.2 parts by volume) to the mixture.

-

Heat the reaction mixture to a temperature between 60°C and 65°C.

-

Maintain the reaction at this temperature and monitor its completion.

-

Upon completion, the crude product can be isolated and purified.

This is a generalized protocol based on the literature. Specific quantities and reaction times may need to be optimized.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various high-value compounds.[2]

-

Pharmaceuticals: It is used in the synthesis of anticancer and antitumor agents.[7][13] A notable application is as an intermediate in the production of Riluzole, a neuroprotective agent that modulates glutamatergic transmission.[7][13] The trifluoromethoxy group is often incorporated to improve a drug's pharmacokinetic profile, including metabolic stability and bioavailability.[1][3][5]

-

Agrochemicals: This compound serves as an important intermediate for synthesizing fluorine-containing pesticides.[2] The presence of the trifluoromethoxy group can enhance the efficacy and persistence of agrochemicals.[1]

-

Materials Science: It is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens and in the creation of novel Schiff bases.[7]

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Role as a Synthetic Building Block

This diagram illustrates the role of this compound as a versatile building block in the chemical industry.

Caption: The role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.[18]

Table 3: Hazard Identification and Safety Precautions

| Category | Information | Reference |

| Hazard Statements | H301: Toxic if swallowed.[18] | |

| H310: Fatal in contact with skin.[18] | ||

| H315: Causes skin irritation.[18] | ||

| H318: Causes serious eye damage.[18] | ||

| H373: May cause damage to organs through prolonged or repeated exposure.[18][19] | ||

| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing.[19] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19] | ||

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[18] | ||

| P302 + P352: IF ON SKIN: Wash with plenty of water.[19] | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] | ||

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][19] Keep in a dark place under an inert atmosphere.[7][13] | |

| Personal Protective | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing.[8][19] Use a NIOSH or European Standard EN 149 approved respirator when necessary.[8][18] | |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8] |

Conclusion

This compound is a versatile and important chemical intermediate with a growing range of applications, particularly in the life sciences and materials science sectors. Its unique properties, derived from the trifluoromethoxy group, make it a valuable component in the design of new and improved products. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 461-82-5 [chemicalbook.com]

- 8. This compound(461-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Jiangsu Dahua Chemical Industrial Co., Ltd.--4-(Trifluoromethoxy)aniline|461-82-5 [jsdhchem.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. This compound | 461-82-5 | FT38100 [biosynth.com]

- 12. Page loading... [guidechem.com]

- 13. This compound CAS#: 461-82-5 [m.chemicalbook.com]

- 14. This compound(461-82-5) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound(461-82-5) 13C NMR [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethoxy)aniline (CAS 461-82-5), a key fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document also outlines detailed experimental protocols for the determination of its key properties and visual workflows for its synthesis and analysis, designed to support research and development activities. The synonym for this compound is α,α,α-Trifluoro-p-anisidine.[1][2]

Core Physicochemical Data

The unique trifluoromethoxy group in this compound imparts increased lipophilicity and metabolic stability compared to its non-fluorinated analogs, making it a valuable intermediate in drug discovery and development.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO | [1][4][5] |

| Molecular Weight | 177.12 g/mol | [3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][6] |

| Melting Point | 73 - 75 °C | [1] |

| Boiling Point | 73-75 °C at 10 mmHg83 °C at 20.3 mmHg | [1][7][8][9] |

| Density | 1.32 g/mL at 20 °C | [1][7][8][9] |

| Refractive Index (n20/D) | 1.463 | [7][8][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, acetone, chloroform, and ethyl acetate. | [6][7] |

| pKa | 3.75 ± 0.10 (Predicted) | [7] |

| logP (XLogP3) | 2.2 | [5] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [3][4][9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for ensuring data accuracy and reproducibility. Below are representative protocols that can be adapted for this compound.

1. Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If necessary, pulverize a small amount of the solid using a clean, dry mortar and pestle.[10]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[11] The packed sample height should be 2-3 mm.[11]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute.[10]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[11]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

-

2. Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent (e.g., ethanol, acetone).

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, vigorously shake or vortex the test tube for about 30-60 seconds.[13][14]

-

Observe the mixture. The compound is considered soluble if it dissolves completely. If a significant portion dissolves, it can be classified as partially soluble. If no dissolution is observed, it is insoluble.[14]

-

For aqueous solutions, the pH can be tested with litmus (B1172312) paper to determine if the compound is acidic or basic.[15]

-

Systematically test the solubility in water, followed by acidic and basic solutions for water-insoluble compounds to classify them based on their functional groups.[15][16]

-

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of 4-trifluoromethoxynitrobenzene.[6] Another method is the reaction of trifluoromethoxybenzene with sodium amide.[17][18] The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

The characterization and quantification of this compound and its impurities are often performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS).[19][20] The following diagram outlines a typical analytical workflow for the quantification of this compound.

Caption: A logical workflow for the quantitative analysis of this compound by LC-MS/MS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 461-82-5 | FT38100 [biosynth.com]

- 5. This compound | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 461-82-5 [m.chemicalbook.com]

- 8. This compound 98 461-82-5 [sigmaaldrich.com]

- 9. This compound 98 461-82-5 [sigmaaldrich.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.ws [chem.ws]

- 14. saltise.ca [saltise.ca]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Page loading... [guidechem.com]

- 18. This compound: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 19. tsijournals.com [tsijournals.com]

- 20. benchchem.com [benchchem.com]

4-(Trifluoromethoxy)aniline molecular weight and formula

An in-depth guide to 4-(Trifluoromethoxy)aniline, a versatile building block in modern chemistry, this document provides key molecular data for researchers and drug development professionals.

Core Molecular Information

This compound is a chemical compound utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its core properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C7H6F3NO | PubChem[4], Sigma-Aldrich[5], Santa Cruz Biotechnology[6] |

| Molecular Weight | 177.12 g/mol | PubChem[4], Biosynth[1], Sigma-Aldrich[5] |

| CAS Number | 461-82-5 | PubChem[4], Biosynth[1], Sigma-Aldrich[5] |

| Linear Formula | CF3OC6H4NH2 | Sigma-Aldrich[5] |

| Synonyms | alpha,alpha,alpha-Trifluoro-p-anisidine | Santa Cruz Biotechnology[6], Tokyo Chemical Industry Co., Ltd.[7] |

Structural and Property Overview

The defining feature of this compound is the trifluoromethoxy group (-OCF3) attached to an aniline (B41778) ring.[2] This group imparts increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts, making it a valuable component in the design of new pharmaceutical agents.[2] The amine group (-NH2) provides a reactive site for a wide array of chemical modifications.[2]

Caption: Key molecular identifiers for this compound.

References

- 1. This compound | 461-82-5 | FT38100 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 461-82-5 [chemicalbook.com]

- 4. This compound | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound 461-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Basicity and pKa of 4-(Trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the physicochemical properties of this compound, particularly its basicity, is crucial for reaction optimization, drug design, and the development of analytical methods.

Core Concepts: Basicity and pKa of Substituted Anilines

Aniline (B41778), a primary aromatic amine, is a weak base. The availability of the nitrogen atom's lone pair of electrons to accept a proton determines its basicity. Substituents on the benzene (B151609) ring can significantly influence this basicity through inductive and resonance effects. Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering the aniline less basic (lower pKa).

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect) and the potential for resonance delocalization of the nitrogen's lone pair. This leads to a significant decrease in the basicity of this compound compared to unsubstituted aniline.

Quantitative Data: pKa Values of Substituted Anilines

The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine (anilinium ion). A lower pKa value for the anilinium ion corresponds to a weaker base. The table below summarizes the pKa values for this compound and related compounds for comparison.

| Compound | CAS Number | Substituent (at para-position) | Electronic Effect | pKa of Conjugate Acid |

| This compound | 461-82-5 | -OCF₃ | Strong Electron-Withdrawing | 3.75 ± 0.10 (Predicted) |

| Aniline | 62-53-3 | -H | Neutral | 4.6[2] |

| 4-Nitroaniline | 100-01-6 | -NO₂ | Strong Electron-Withdrawing | 1.0[3] |

| 4-Methoxyaniline | 104-94-9 | -OCH₃ | Electron-Donating | 5.34[4] |

Logical Relationship: Substituent Effect on Basicity

The following diagram illustrates the influence of a substituent on the basicity of aniline.

Caption: Logical flow of substituent effects on the basicity of aniline.

Experimental Protocols for pKa Determination

The determination of pKa values is essential for characterizing the acid-base properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two common and accurate methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 1 mM this compound) in a suitable solvent, often a mixture of water and an organic co-solvent like methanol (B129727) for sparingly soluble compounds.

-

Prepare standardized titrant solutions, typically 0.1 M HCl and 0.1 M NaOH.

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[5]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stirrer.[6]

-

If the sample is a base, acidify the solution to a low pH (e.g., pH 1.8-2.0) with the standardized HCl.[6]

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a high value (e.g., pH 12-12.5).[6]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point.

-

Experimental Workflow: Potentiometric pKa Determination

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the analyte is the same across all samples.

-

Measure the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength versus the pH.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

Conclusion

The trifluoromethoxy group significantly reduces the basicity of the aniline nitrogen in this compound, as evidenced by its predicted low pKa value. This property is a critical consideration for its use in chemical synthesis and drug development. The experimental protocols outlined provide robust methods for the precise determination of its pKa, which is a fundamental parameter for understanding its reactivity, solubility, and pharmacokinetic properties.

References

- 1. Chemical Properties [apps.ncl.ac.uk]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]

- 4. 4-Methoxy-anilin | 104-94-9 [m.chemicalbook.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(trifluoromethoxy)aniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the necessary experimental protocols and theoretical understanding to ascertain the solubility of this compound.

Introduction to this compound and its Solubility

This compound is an organofluorine compound increasingly utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its trifluoromethoxy group imparts unique properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in drug discovery.[2] The solubility of this compound in organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and biological screening.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information serves as a preliminary guide for solvent selection in experimental procedures.

| Solvent | CAS Number | Qualitative Solubility |

| Ethanol | 64-17-5 | Soluble[1] |

| Ether | 60-29-7 | Soluble[1] |

| Acetone | 67-64-1 | Soluble[1] |

| Chloroform | 67-66-3 | Slightly Soluble[3][4][5] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[3][4][5] |

| Methanol | 67-56-1 | Slightly Soluble[3][4][5] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8] This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute. The concentration can be determined using various analytical techniques, with the gravimetric method and UV-Vis spectroscopy being common choices.

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Workflow for determining the solubility of this compound.

This method is robust and does not require sophisticated instrumentation beyond an analytical balance and a temperature-controlled shaker.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed, solvent-resistant containers (e.g., glass evaporating dishes)

-

Analytical balance

-

Volumetric pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). This step must be performed carefully to avoid any transfer of solid particles.

-

-

Gravimetric Quantification:

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue of this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the dish.

-

The solubility can then be calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

This method is suitable for a more rapid determination of solubility, provided that this compound exhibits sufficient absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Materials:

-

All materials listed for the gravimetric method (excluding evaporating dishes and drying oven)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare and equilibrate a saturated solution of this compound.

-

-

Phase Separation:

-

Follow step 3 of the gravimetric method to obtain a clear, particle-free saturated solution.

-

-

Spectroscopic Quantification:

-

Accurately dilute a known volume of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the previously determined λmax.

-

-

Calculation:

-

Use the measured absorbance of the diluted sample and the equation derived from the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity of the Solute and Solvent: The principle of "like dissolves like" is a primary determinant. This compound has both polar (amino group) and non-polar (benzene ring with a trifluoromethoxy group) characteristics. Its solubility will be highest in solvents with a similar polarity profile.

-

Temperature: The effect of temperature on solubility is dependent on the thermodynamics of the dissolution process. For most solid solutes, solubility increases with increasing temperature.

-

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, and the oxygen and fluorine atoms of the trifluoromethoxy group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Structure: The presence of the trifluoromethoxy group significantly influences the electronic properties and intermolecular interactions of the aniline (B41778) ring, thereby affecting its solubility compared to unsubstituted aniline.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial parameter. The qualitative data presented offers a starting point for solvent selection, and the detailed experimental protocols for the shake-flask method, coupled with either gravimetric or UV-Vis spectroscopic analysis, provide a reliable means of obtaining accurate quantitative solubility values. Understanding and experimentally determining the solubility of this compound is fundamental for its effective utilization in drug development and other scientific research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 461-82-5 [m.chemicalbook.com]

- 4. This compound | 461-82-5 [chemicalbook.com]

- 5. This compound | 461-82-5 [amp.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of 4-(Trifluoromethoxy)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5), a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆F₃NO

-

Molecular Weight: 177.12 g/mol

-

Appearance: Colorless to pale yellow liquid

The presence of the trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following sections provide a detailed summary of the spectroscopic data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.98 | d (doublet) | 2H | Ar-H (ortho to -NH₂) |

| ~6.58 | d (doublet) | 2H | Ar-H (ortho to -OCF₃) |

| ~3.59 | br s (broad singlet) | 2H | -NH₂ |

| Solvent: CDCl₃, Frequency: 400 MHz |

2.1.2 ¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The following table summarizes the key vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3480 - 3320 | Medium, Sharp (doublet) | N-H asymmetric & symmetric stretching |

| 1630 - 1600 | Medium | N-H scissoring (bending) |

| 1520 - 1480 | Strong | C=C aromatic ring stretching |

| 1290 - 1240 | Strong | C-N stretching (aromatic amine) |

| 1250 - 1150 | Very Strong | C-F stretching (of -OCF₃) |

| 1200 - 1100 | Strong | C-O stretching (aryl ether) |

| Sample Preparation: Neat liquid film |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 177 | 100.0 | [M]⁺ (Molecular Ion) |

| 176 | 3.2 | [M-H]⁺ |

| 108 | 98.3 | [M - CF₃]⁺ |

| 92 | 12.7 | [C₆H₆N]⁺ |

| 80 | 31.4 | [C₅H₄N]⁺ |

| 69 | 10.3 | [CF₃]⁺ |

| Ionization Method: Electron Ionization (EI) at 70 eV |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are representative protocols for obtaining such data.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition: A standard proton experiment is run with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and typically requires several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid analysis, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. For Attenuated Total Reflectance (ATR), a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean KBr plates or empty ATR crystal is recorded. The sample spectrum is then acquired over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (~1 mg/mL).

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly used for volatile compounds like anilines.

-

GC Separation: A small volume (1 µL) of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). A typical oven temperature program starts at 50°C and ramps up to 280°C.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The mass analyzer scans a mass range of m/z 40-450.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Lynchpin of Riluzole Synthesis: A Technical Guide to 4-(Trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Riluzole (B1680632), a benzothiazole (B30560) derivative, is a crucial therapeutic agent in the management of amyotrophic lateral sclerosis (ALS).[1] Its synthesis is a subject of significant interest in medicinal and process chemistry. Central to the majority of its synthetic routes is the key intermediate, 4-(trifluoromethoxy)aniline . This technical guide provides an in-depth exploration of the role of this intermediate, detailing synthetic methodologies, quantitative data, and experimental protocols for the synthesis of Riluzole.

The Core Intermediate: this compound

This compound serves as the foundational building block for constructing the Riluzole molecule. Its trifluoromethoxy group is a key feature of the final drug, and the aniline (B41778) moiety provides the necessary reactive sites for the formation of the benzothiazole ring. This compound is a versatile precursor used in the synthesis of various pharmaceuticals, including anticancer and antitumor agents.[2][3]

The primary synthetic strategy for Riluzole involves the reaction of this compound with a thiocyanate (B1210189) source to construct the 2-aminobenzothiazole (B30445) core. This transformation can be achieved through several methods, primarily differing in the choice of oxidizing agent.

Synthetic Pathways and Methodologies

The synthesis of Riluzole from this compound is typically a one-pot reaction where the benzothiazole ring is formed through an electrophilic cyclization. The general scheme involves the reaction of this compound with a thiocyanate salt, which in situ generates a thiocyanogen (B1223195) reagent that subsequently reacts with the aniline derivative to form Riluzole.[4][5]

Below is a diagram illustrating the primary synthetic pathway to Riluzole.

References

- 1. Riluzole - Wikipedia [en.wikipedia.org]

- 2. This compound | 461-82-5 [chemicalbook.com]

- 3. This compound: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 4. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 5. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

The Pivotal Role of 4-(Trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 4-(Trifluoromethoxy)aniline, a key building block bearing this privileged moiety, has emerged as a versatile intermediate in the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its synthesis, physicochemical properties, and applications in the development of novel drugs. We present quantitative biological data, comprehensive experimental protocols, and visualizations of key signaling pathways to offer a valuable resource for researchers in the field.

The trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and moderate electron-withdrawing character to the parent molecule.[1][2][3] These attributes are highly desirable in drug design, as they can enhance membrane permeability, reduce metabolic degradation, and modulate target binding affinity.[3] Consequently, this compound serves as a crucial starting material for the synthesis of compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Physicochemical Properties of this compound

The utility of this compound as a medicinal chemistry scaffold is rooted in its distinct physicochemical properties. The trifluoromethoxy group significantly influences the lipophilicity, metabolic stability, and electronic character of the aniline (B41778) ring, thereby impacting the overall druglike properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C7H6F3NO | [4] |

| Molecular Weight | 177.12 g/mol | [4] |

| Boiling Point | 73-75 °C at 10 mmHg | [5] |

| Density | 1.32 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.463 | [5] |

| Appearance | Clear yellow liquid | [4] |

The high lipophilicity imparted by the -OCF3 group, as compared to a methoxy (B1213986) or hydroxyl group, can lead to improved absorption and distribution of drug candidates within the body. Furthermore, the carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug molecule.

Applications in Medicinal Chemistry

This compound has proven to be a valuable building block in the development of a wide range of therapeutic agents. Its derivatives have shown significant promise as anticancer, neuroprotective, and anti-inflammatory agents.

Anticancer Agents

A significant area of application for this compound is in the development of kinase inhibitors for cancer therapy. The 4-(trifluoromethoxy)anilino moiety can often be found as a key pharmacophore that occupies the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity and the blockade of downstream signaling pathways that drive tumor growth and proliferation.

Kinase Inhibitors:

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for the design of EGFR inhibitors. Derivatives of this compound have been incorporated into this scaffold to enhance their potency and pharmacokinetic properties.[6]

-

Transforming Growth Factor-β Receptor 1 (TGF-βR1) Inhibitors: Dysregulation of the TGF-β signaling pathway is implicated in cancer progression. Small molecule inhibitors incorporating the this compound moiety have been developed to target the kinase activity of TGF-βR1.

-

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Allosteric inhibitors that bind to the myristate pocket of Bcr-Abl, distinct from the ATP-binding site, have been developed, with some analogs featuring the this compound scaffold.[4]

Antiproliferative Activity of this compound Derivatives:

The following table summarizes the in vitro antiproliferative activity of a series of proguanil (B194036) derivatives incorporating the this compound moiety against various cancer cell lines.

| Compound | R Group | J82 (IC50, µM) | UMUC3 (IC50, µM) | T24 (IC50, µM) | OVCAR3 (IC50, µM) | SKOV3 (IC50, µM) |

| Proguanil | H | 65.6 ± 5.09 | 24.5 ± 2.33 | 32.6 ± 2.91 | 23.1 ± 1.49 | 43.5 ± 3.53 |

| 2C | Ethyl | 5.7 ± 0.21 | 3.7 ± 0.24 | 9.7 ± 0.47 | 4.6 ± 0.45 | 11.2 ± 0.67 |

| 3C | Propyl | 7.0 ± 0.28 | 5.9 ± 0.31 | 12.4 ± 0.58 | 5.1 ± 0.29 | 10.5 ± 0.44 |

| 4C | Butyl | 3.1 ± 0.29 | 4.5 ± 0.37 | 2.5 ± 0.21 | 3.2 ± 0.28 | 8.7 ± 0.51 |

| 5C | Pentyl | 2.1 ± 0.20 | 3.9 ± 0.41 | 1.4 ± 0.18 | 1.9 ± 0.22 | 9.1 ± 0.88 |

| 6C | Hexyl | 3.3 ± 0.31 | 2.3 ± 0.22 | 4.3 ± 0.49 | 2.2 ± 0.23 | 7.2 ± 0.63 |

| 7C | Heptyl | 3.3 ± 0.34 | 3.5 ± 0.33 | 3.3 ± 0.24 | 2.1 ± 0.19 | 7.4 ± 0.51 |

| 8C | Octyl | 2.6 ± 0.23 | 3.3 ± 0.28 | 3.1 ± 0.22 | 3.2 ± 0.29 | 5.5 ± 0.49 |

| 9C | Nonyl | >100 | 32.3 ± 2.51 | 25.5 ± 2.23 | 96.6 ± 7.42 | >100 |

| 10C | Decyl | 4.1 ± 0.39 | 2.9 ± 0.25 | 3.8 ± 0.31 | 3.5 ± 0.33 | 6.8 ± 0.57 |

| 12C | Dodecyl | 3.7 ± 0.33 | 3.1 ± 0.27 | 3.5 ± 0.29 | 3.9 ± 0.36 | 6.1 ± 0.52 |

Data extracted from[5]. J82, UMUC3, T24 (bladder cancer cell lines); OVCAR3, SKOV3 (ovarian cancer cell lines).[5]

Neuroprotective Agents

This compound is a key intermediate in the synthesis of Riluzole, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Riluzole's mechanism of action is believed to involve the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and enhancement of GABAergic transmission. The presence of the trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier.

Anti-inflammatory Agents

Derivatives of this compound have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential for the treatment of inflammatory diseases.

Inhibition of Inflammatory Mediators by 4-Anilinoquinoline Derivatives:

| Compound | Inhibition of β-glucuronidase release (IC50, µM) | Inhibition of Lysozyme release (IC50, µM) |

| 7 | 7.5 | >30 |

| 12a | >30 | 8.9 |

| 12b | >30 | 10.4 |

Data extracted from[7]. The compounds are 4-anilinoquinoline derivatives, with the aniline moiety being varied. While not all contain the this compound group specifically, this data demonstrates the potential of this class of compounds as anti-inflammatory agents.[7]

Signaling Pathway Diagrams

To visualize the mechanisms of action of drugs derived from this compound, we provide the following diagrams of key signaling pathways generated using the DOT language.

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.

Caption: TGF-β Signaling Pathway and Inhibition by a Small Molecule Inhibitor.

Caption: Bcr-Abl Signaling Pathway and Allosteric Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds derived from this compound, representing different therapeutic classes.

Synthesis of Riluzole (Neuroprotective Agent)

General Procedure:

This procedure describes the synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole) from this compound.

Materials:

-

This compound

-

Potassium thiocyanate (B1210189)

-

Bromine

-

Glacial acetic acid

-

Sodium carbonate

-

Ethyl acetate (B1210297)

-

Sodium sulfate

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of this compound (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).[8]

-

Stir the mixture for 20 minutes at room temperature.[8]

-

Cool the reaction mixture to just above its freezing point.[8]

-

Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[8]

-

Allow the reaction to warm to room temperature and stir overnight.[8]

-

Dilute the mixture with water and basify with sodium carbonate.[8]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Recrystallize the crude product from diethyl ether-petroleum ether to yield Riluzole as a light-yellow solid.[8]

Synthesis of a 4-Anilinoquinoline Library for Anticancer Screening

General Procedure for the Gould-Jacobs Reaction:

This protocol outlines the initial step in the synthesis of a 4-anilinoquinoline library, which is the formation of the quinoline (B57606) core via the Gould-Jacobs reaction.

Materials:

-

This compound

-

Diethyl malonate

-

Diphenyl ether

-

Petroleum ether

Procedure:

-

Combine this compound (1 equivalent) and diethyl malonate (1.1 equivalents) in a round-bottom flask.[9]

-

Heat the mixture at 140-150 °C for 2 hours.[9]

-

To facilitate cyclization, add the reaction mixture to pre-heated diphenyl ether at 240-250 °C and maintain this temperature for 30-45 minutes.[9]

-

Cool the reaction mixture and dilute with petroleum ether to precipitate the product.[9]

-

Filter the solid, wash with petroleum ether, and dry to yield ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.[9]

This intermediate can then be further modified through saponification, decarboxylation, chlorination, and subsequent nucleophilic substitution with various anilines to generate a library of 4-anilinoquinoline derivatives for structure-activity relationship (SAR) studies.[9]

Synthesis of N-1-Octyl-N-5-(4-trifluoromethoxy)phenylbiguanide (Anticancer Agent)

This procedure details the synthesis of a proguanil derivative with demonstrated antiproliferative activity.

Materials:

-

This compound

-

Sodium dicyandiamide (B1669379)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethylenediaminetetraacetic acid (EDTA) solution

Procedure:

-

React this compound with sodium dicyandiamide at 80 °C to obtain the intermediate biguanide (B1667054) precursor.[5]

-

React the intermediate with octylamine in THF at 40 °C until the reaction is complete.[5]

-

Add HCl solution and stir for 30 minutes.[5]

-

Add EDTA solution to the reaction mixture and filter to obtain the target derivative.[5]

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethoxy group, particularly its ability to enhance lipophilicity and metabolic stability, have made it an invaluable tool for the design of novel therapeutic agents. As demonstrated in this guide, its application spans multiple therapeutic areas, leading to the development of potent kinase inhibitors for oncology, neuroprotective agents for debilitating neurological diseases, and promising anti-inflammatory compounds. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a practical resource for researchers, facilitating the continued exploration and exploitation of this versatile building block in the quest for new and improved medicines. Future investigations into the synthesis of novel derivatives and their evaluation in a broader range of biological targets will undoubtedly further solidify the importance of this compound in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 5. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Ascendance of the Trifluoromethoxy Group in Aromatic Amines: A Technical Guide for Drug Discovery and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to an aromatic amine scaffold, offers a unique and powerful combination of physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of trifluoromethoxy-substituted aromatic amines, including their synthesis, key properties, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of their biological mechanisms.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can significantly alter the properties of a parent aniline (B41778) molecule. Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the -OCF₃ group's unique electronic properties can modulate the pKa of the aromatic amine, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets.

Below is a comparative summary of the calculated physicochemical properties of aniline and its trifluoromethoxy-substituted isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |

| Aniline | C₆H₇N | 93.13 | 0.9 | 4.6 |

| 2-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 2.1 | ~3.8 |

| 3-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 2.1 | 3.5 |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 2.2 | 3.75[1] |

Data compiled from various sources and computational predictions.

Synthetic Strategies for Trifluoromethoxy-Substituted Aromatic Amines

The synthesis of trifluoromethoxy-substituted aromatic amines can be challenging. However, several effective methods have been developed, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethoxylation reactions. A particularly innovative approach involves a two-step protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[2]

Featured Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol details a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃-migration.[2]

Step 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate

-

To an oven-dried 250 mL round-bottom flask inside a glovebox (nitrogen atmosphere), add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol, 1.00 equiv), Cs₂CO₃ (311 mg, 0.956 mmol, 10.0 mol%), and Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (3.63 g, 11.5 mmol, 1.20 equiv).

-

Add 95.6 mL of dried and degassed chloroform (B151607) (CHCl₃, 0.100 M) to the flask.

-

Cap the flask with a septum and stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.

-

Filter the reaction mixture through a filter funnel to remove any solid residue.

-

Concentrate the filtrate in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 2: Thermally Induced OCF₃-Migration

-

In a 50 mL pressure vessel, combine the product from Step 1 (2.51 g, 9.05 mmol, 1.0 equiv) and nitromethane (B149229) (9.05 mL, 1.00 M).

-

Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield.

-

Cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

This method is noted for its operational simplicity and tolerance of a wide range of functional groups.[2]

Biological Activity and Structure-Activity Relationships (SAR)

The trifluoromethoxy-aniline motif is present in a number of clinically approved drugs and investigational compounds. The substitution pattern of the -OCF₃ group on the aniline ring, along with other molecular features, plays a crucial role in determining the biological activity. The following table summarizes the structure-activity relationship of a series of substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, where the trifluoromethoxy-aniline moiety is a key component.

| Compound | R¹ | R² | R³ | IC₅₀ (µM) for CDK9 |

| 7 | H | H | 4-OCF₃ | 0.115 |

| 9 | H | H | 3-OCF₃ | 0.131 |

| 25 | Cl | H | 4-OCF₃ | 0.142 |

Data adapted from a study on substituted quinazolinones as CDK9 inhibitors.[3]

These data highlight that the position of the trifluoromethoxy group on the aniline ring can significantly impact the inhibitory potency against CDK9, with the 4-OCF₃ substitution generally favoring higher activity in this series.[3]

Visualization of Signaling Pathways

To illustrate the mechanism of action of drugs containing a trifluoromethoxy-substituted aromatic amine core, we present the signaling pathways for two notable examples: Riluzole and Pretomanid.

Caption: Mechanism of action of Riluzole in mitigating excitotoxicity.

Caption: Activation and mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Conclusion

Trifluoromethoxy-substituted aromatic amines represent a valuable class of building blocks in drug discovery. Their unique physicochemical properties, driven by the trifluoromethoxy group, offer medicinal chemists a powerful tool to optimize lead compounds for improved efficacy, safety, and pharmacokinetic profiles. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and innovative therapeutics.

References

Methodological & Application

Synthesis of 4-(Trifluoromethoxy)aniline from 4-Trifluoromethoxynitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries, through the reduction of 4-trifluoromethoxynitrobenzene. Various reduction methodologies are outlined, including catalytic hydrogenation, reduction with iron powder, and the use of sodium dithionite (B78146).

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group imparts unique properties, such as enhanced metabolic stability and lipophilicity, to the final products.[2] The most common synthetic route to this aniline (B41778) is the reduction of the corresponding nitro compound, 4-trifluoromethoxynitrobenzene. This process can be achieved through several methods, each with its own advantages in terms of yield, cost, and environmental impact.[3] This document details three prevalent methods for this transformation.

Data Presentation

The following table summarizes quantitative data for different methods of synthesizing this compound from 4-trifluoromethoxynitrobenzene.

| Method | Catalyst/Reagent | Solvent(s) | Temperature | Time | Yield | Purity | Reference |

| Catalytic Hydrogenation | 10% Palladium on Activated Carbon (Pd/C), H₂ (4 atm) | Methanol (B129727)/Water | Room Temperature | 5 h | 95% | >98% | [4] (Data for a structurally similar compound, 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene) |

| Reduction with Iron | Iron Powder, Concentrated HCl | Methanol | 60-65 °C | 2-5 h | High | >98% | [5] |

| Reduction with Iron | Iron Powder, NH₄Cl | Ethanol/Water | 70 °C | 1 h | High | >98% | [6] (General procedure for nitroarenes) |

| Reduction with Dithionite | Sodium Dithionite (Na₂S₂O₄) | DMSO/Water | 120 °C | 3-4 h | Good | >98% | [7] (General procedure for nitroarenes, conditions may require optimization for this specific substrate) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the reduction of 4-trifluoromethoxynitrobenzene using a palladium on carbon catalyst and hydrogen gas.

Materials:

-

4-trifluoromethoxynitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Deionized Water

-

Hydrogen gas (H₂)

-

Nitrogen or Argon gas

-

Celite®

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Büchner funnel and filter paper

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of the substrate). The vessel should be purged with an inert gas (nitrogen or argon).

-

Solvent and Substrate Addition: Add methanol and a small amount of water to the vessel. Then, add the 4-trifluoromethoxynitrobenzene.

-

Hydrogenation: Seal the vessel and purge the system with hydrogen gas. Pressurize the vessel with hydrogen to approximately 4 atmospheres (around 60 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully depressurize the vessel and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. If water was used, extract the aqueous residue with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reduction with Iron Powder and Acid

This protocol details the reduction of 4-trifluoromethoxynitrobenzene using iron powder in the presence of hydrochloric acid. This method is noted for its industrial viability.[5]

Materials:

-

4-trifluoromethoxynitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Dichloromethane (B109758) (DCM) or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical or magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add methanol, 4-trifluoromethoxynitrobenzene, and iron powder.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Reaction: Heat the reaction mixture to 60-65 °C and stir for 2-5 hours, or until the reaction is complete as monitored by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the residue with methanol.

-

Neutralization and Extraction: Combine the filtrate and washings and concentrate under reduced pressure. To the residue, add water and dichloromethane or ethyl acetate. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separation and Washing: Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

-

Purification: The product can be further purified by vacuum distillation.

Protocol 3: Reduction with Sodium Dithionite

This protocol provides a general method for the reduction of aromatic nitro compounds using sodium dithionite, which can be adapted for 4-trifluoromethoxynitrobenzene.

Materials:

-

4-trifluoromethoxynitrobenzene

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Ethanol and Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-trifluoromethoxynitrobenzene in DMSO or an ethanol/water mixture.

-

Reagent Addition: In a separate flask, prepare a solution of sodium dithionite in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 120 °C for DMSO, or reflux for ethanol/water) and stir for 3-4 hours or until completion (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Chemical transformation from 4-trifluoromethoxynitrobenzene to this compound.

References

- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. 4-[4-(trifluoromethoxy)phenoxy]aniline synthesis - chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethoxy)aniline via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic hydrogenation methods for the synthesis of 4-(Trifluoromethoxy)aniline, a key intermediate in the production of pharmaceuticals and agrochemicals. The information compiled herein is curated from various sources to offer detailed experimental protocols and comparative data on different catalytic systems.

Introduction

This compound is a crucial building block in organic synthesis, valued for the unique properties imparted by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability. Catalytic hydrogenation of the corresponding nitro precursor, 4-(trifluoromethoxy)nitrobenzene, is a widely employed and efficient method for its synthesis. This document outlines various catalytic systems, including noble metal catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C), as well as the more economical Raney® Nickel catalyst.

Comparative Data of Catalytic Hydrogenation Methods

The following table summarizes quantitative data for different catalytic systems used in the hydrogenation of nitroaromatics, providing a comparative overview of their performance. Please note that direct comparative studies for 4-(trifluoromethoxy)nitrobenzene are limited; therefore, data from closely related substrates are included to provide valuable insights.

| Catalyst | Substrate | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| 5% Pd/C | Nitrobenzene | ~0.08 (mol%) | Methanol | 50 | 4.0-6.0 MPa | - | >99 | >99 | - |

| Raney® Ni (Mo-doped) | 3-Chloro-4-fluoronitrobenzene | ~2.7 | Methanol | 60 | 18 bar | 5 | >99.9 | >99 | - |

| Raney® Ni | 4-(Chlorodifluoromethoxy)nitrobenzene | ~9 | Ethyl Acetate | 30-45 | 2.0-3.0 MPa | - | - | - | 60.8 |

| Pt/C | Nitrobenzene | - | Acidic Medium | 30 | 0.69 MPa | - | 100 | - | - |

| Ru/CN | p-Chloronitrobenzene | - | Ethanol | 30 | 1 MPa | 1 | 100 | >99.6 | - |

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the hydrogenation of nitroarenes using a Pd/C catalyst.

Materials:

-

4-(Trifluoromethoxy)nitrobenzene

-

5% Palladium on Carbon (Pd/C) catalyst

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

-

Glassware for reaction setup and workup

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)nitrobenzene (1.0 eq) in methanol.

-

Carefully add 5% Pd/C catalyst (typically 0.5-5 mol% of Pd relative to the substrate).

-

Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with an inert gas.

-